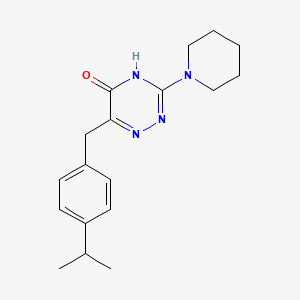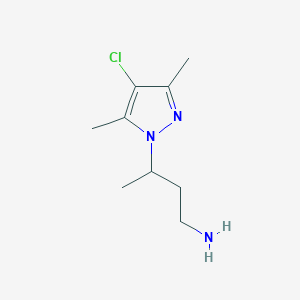![molecular formula C26H29N3O2 B2491489 [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 497060-68-1](/img/structure/B2491489.png)
[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including novel synthetic routes that allow for the creation of complex derivatives. For instance, Lv et al. (2013) demonstrated the synthesis of novel derivatives incorporating the phenylpiperazinyl methanone moiety, highlighting the versatility of synthetic strategies for such compounds (Lv et al., 2013). Additionally, Kaur and Kumar (2018) elaborated on a one-pot synthetic procedure for related compounds, emphasizing the economic and efficient aspects of synthesis (Kaur & Kumar, 2018).
Molecular Structure Analysis
The molecular structure of closely related compounds has been characterized using X-ray diffraction (XRD) studies, providing insight into their crystalline forms. Lakshminarayana et al. (2009) described the crystal structure of a compound with a similar molecular backbone, detailing the space group and cell parameters to understand the intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Research on related compounds has revealed their reactivity and potential in forming various chemical structures, as well as their biological activities. Prinz et al. (2017) investigated derivatives for their inhibitory effects on tubulin polymerization, demonstrating the chemical reactivity and potential biological relevance of these molecules (Prinz et al., 2017).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Catalysis
Research on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes highlights the importance of specific chemical inhibitors in understanding drug metabolism and potential drug-drug interactions (DDIs). Chemical compounds with selective inhibition capabilities, such as S. C. Khojasteh et al., 2011, are crucial for predicting DDIs and ensuring drug safety.
Environmental Science
The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been extensively studied Runzeng Liu & S. Mabury, 2020. These compounds, similar in structure to the query compound due to the presence of tert-butyl groups, are investigated for their persistence and effects in the environment, providing insights into how [2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone might behave in similar contexts.
Biodegradable Polymers
Methanotrophic bacteria and their capability to produce poly-3-hydroxybutyrate, a biodegradable polymer, from methane, present a significant area of research for developing sustainable materials. Studies like Adam Kubaczyński et al., 2019 explore the potential for using microbial processes to create environmentally friendly alternatives to petrochemical-based plastics. This area of research may provide insights into utilizing complex organic compounds for environmental sustainability.
Pharmacological Research
The pharmacological and nutritional effects of natural coumarins, as reviewed by Jing-Jing Zhu & Jian-Guo Jiang, 2018, offer a perspective on the bioactivity of phenolic compounds. This research underlines the importance of structural modification for enhancing biological activity and reducing toxicity, which could be relevant for designing derivatives of the query compound for pharmaceutical applications.
Eigenschaften
IUPAC Name |
[2-(4-tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-26(2,3)20-11-13-22(14-12-20)31-24-23(10-7-15-27-24)25(30)29-18-16-28(17-19-29)21-8-5-4-6-9-21/h4-15H,16-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAGONXGMALADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Tert-butylphenoxy)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491406.png)
![2-[3-(1H-pyrrol-1-yl)-2-thienyl]-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2491409.png)
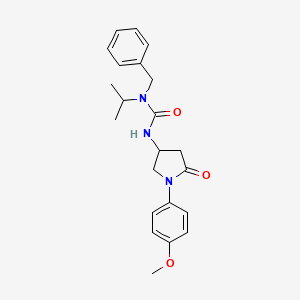
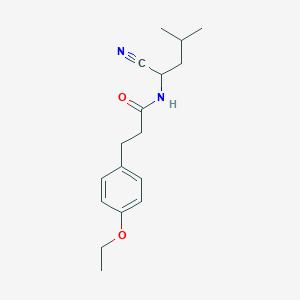
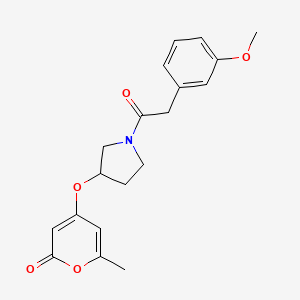
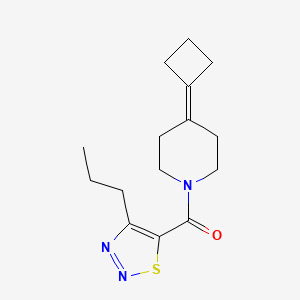
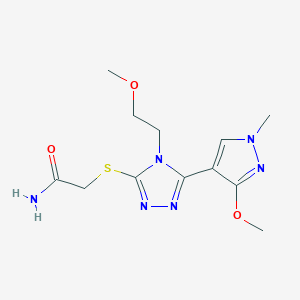
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methoxyphenyl]boronic acid](/img/structure/B2491417.png)
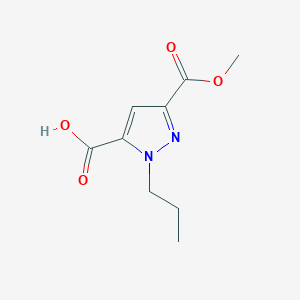
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B2491419.png)
![N-(2-fluorophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2491420.png)
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
